molecular formula C20H40O4 B1617026 ETHYLENE GLYCOL HYDROXY STEARATE CAS No. 33907-46-9

ETHYLENE GLYCOL HYDROXY STEARATE

Cat. No.: B1617026
CAS No.: 33907-46-9
M. Wt: 344.5 g/mol
InChI Key: VZURHXVELPKQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecanoic acid, hydroxy-, 2-hydroxyethyl ester typically involves the esterification of octadecanoic acid with ethylene glycol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid. The process involves heating the reactants under reflux conditions and continuously removing the water formed during the reaction to drive the equilibrium towards ester formation .

Industrial Production Methods

In an industrial setting, the production of octadecanoic acid, hydroxy-, 2-hydroxyethyl ester follows a similar process but on a larger scale. The reactants, octadecanoic acid and ethylene glycol, are mixed in a reaction vessel along with a suitable acid catalyst. The mixture is heated, and the water produced is removed using a distillation setup. The reaction is monitored until the acid value of the mixture drops to a desired level, indicating the completion of the esterification process .

Chemical Reactions Analysis

Types of Reactions

ETHYLENE GLYCOL HYDROXY STEARATE can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octadecanoic acid and ethylene glycol.

    Oxidation: The hydroxyl group in the ester can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: The ester can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products Formed

    Hydrolysis: Octadecanoic acid and ethylene glycol.

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

Scientific Research Applications

ETHYLENE GLYCOL HYDROXY STEARATE has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of octadecanoic acid, hydroxy-, 2-hydroxyethyl ester primarily involves its ability to interact with lipid bilayers and proteins. The ester can integrate into lipid membranes, altering their fluidity and stability. Additionally, it can form hydrogen bonds with proteins, affecting their structure and function. These interactions are crucial in its role as an emulsifier and stabilizer in various formulations .

Comparison with Similar Compounds

ETHYLENE GLYCOL HYDROXY STEARATE can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of octadecanoic acid, hydroxy-, 2-hydroxyethyl ester, particularly its effectiveness as an emulsifier and stabilizer in various applications.

Properties

CAS No.

33907-46-9

Molecular Formula

C20H40O4

Molecular Weight

344.5 g/mol

IUPAC Name

1-hydroxyethyl 2-hydroxyoctadecanoate

InChI

InChI=1S/C20H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)20(23)24-18(2)21/h18-19,21-22H,3-17H2,1-2H3

InChI Key

VZURHXVELPKQNZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCC(C(=O)OC(C)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)OC(C)O)O

33907-46-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.